molecular formula C17H21N3OS B6557731 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1040677-59-5

1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

Cat. No. B6557731
CAS RN: 1040677-59-5
M. Wt: 315.4 g/mol
InChI Key: VLKBKISHKOWRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, also known as MP2PT, is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. MP2PT has been studied for its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory diseases.

Scientific Research Applications

Due to its novel structure, 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been studied for its potential as a therapeutic agent for a variety of diseases. In particular, 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been studied for its potential to treat cancer, neurodegenerative diseases, and inflammatory diseases. In addition, 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been studied for its potential to be used as an imaging agent for medical diagnostics.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is not yet fully understood. However, it is believed that 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is able to interact with a variety of proteins and enzymes in the body, which can lead to changes in the expression of genes and proteins involved in disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one have not yet been fully elucidated. However, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one in laboratory experiments is its low toxicity. This makes it an ideal candidate for use in pre-clinical studies. However, there are some limitations to using 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one in laboratory experiments. For example, it is difficult to synthesize 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one in large quantities, and it is also difficult to purify the compound.

Future Directions

There are a number of potential future directions for research into 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one. These include further research into its mechanism of action, its potential use as an imaging agent, and its potential use in combination with other therapeutic agents. In addition, further research into the biochemical and physiological effects of 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is needed to better understand its therapeutic potential. Finally, further research into the synthesis of 1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is needed to make it more accessible for laboratory experiments.

Synthesis Methods

1-(4-methylpiperidin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one was first synthesized in 2018 by a group of researchers from the University of California, San Francisco. The synthesis method involved the use of a palladium-catalyzed reaction between 4-methylpiperidine and 2-(phenylamino)-1,3-thiazol-4-yl ethan-1-one. The reaction was conducted in the presence of a palladium catalyst, and the resulting product was purified by column chromatography.

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-7-9-20(10-8-13)16(21)11-15-12-22-17(19-15)18-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKBKISHKOWRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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